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Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein
kinase (ROCK), has garnered significant attention for its therapeutic potential in a range of
cardiovascular and neurological disorders. Its primary mechanism of action involves the
competitive inhibition of ATP binding to the kinase domain of ROCK, leading to the modulation
of a multitude of downstream signaling pathways. This technical guide provides an in-depth
exploration of the downstream targets of Fasudil, supported by quantitative data, detailed
experimental protocols, and visual representations of the associated signaling cascades.

Primary Target: Rho-Associated Kinase (ROCK)

Fasudil and its active metabolite, hydroxyfasudil, are highly selective inhibitors of the two
ROCK isoforms, ROCK1 and ROCK2. Inhibition of ROCK is the central event that triggers the
cascade of downstream effects.

Quantitative Data: Inhibitory Activity of Fasudil and its
Metabolite

The following table summarizes the inhibitory constants (IC50 and Ki) of Fasudil and
hydroxyfasudil against ROCK and a selection of other protein kinases, highlighting its
selectivity.
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Compound Target Kinase IC50 (pM) Ki (M) Reference(s)
Fasudil ROCK1 10.7 0.33 [1]
ROCK2 1.9 - [2]13]
Protein Kinase A

4.58 - [1]
(PKA)
Protein Kinase C

12.30 - [1]
(PKC)
Protein Kinase G

1.650 - [1]
(PKG)
Myosin Light
Chain Kinase 95 32
(MLCK)
Mitogen- and
stress-activated 3l
protein kinase
(MSK1)
Protein kinase C-
related kinase 2 4 - [3]
(PRK?2)
Hydroxyfasudil ROCK1 0.73 -
ROCK2 0.72 -
Myosin Light >50-100 times
Chain Kinase less potent than -
(MLCK) for ROCK

>50-100 times
less potent than
for ROCK

Protein Kinase C
(PKQC)

Downstream Signaling Pathways and Targets
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The inhibition of ROCK by Fasudil initiates a series of downstream events that collectively
contribute to its pharmacological effects.

Vasodilation and Regulation of Smooth Muscle
Contraction

The most well-characterized downstream effect of Fasudil is the relaxation of vascular smooth
muscle, leading to vasodilation. This is primarily achieved through the modulation of Myosin
Light Chain (MLC) phosphorylation.

Signaling Pathway: RhoA/ROCK-Mediated Smooth Muscle Contraction
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Caption: RhoA/ROCK signaling pathway in smooth muscle contraction and its inhibition by
Fasudil.

Key Downstream Targets:

e Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit
of MLCP (MYPTL1), which inhibits its activity. By inhibiting ROCK, Fasudil prevents the
inactivation of MLCP.

e Myosin Light Chain (MLC): With MLCP remaining active, it dephosphorylates MLC. The
dephosphorylated state of MLC leads to smooth muscle relaxation and vasodilation.

Quantitative Effects:

e Treatment with 30 uM Fasudil resulted in a significant reduction in the ratio of
phosphorylated MLC (pMLC) to total MLC by 23.2% in detached retinal explants[4].

o Similarly, the ratio of phosphorylated cofilin, another downstream effector of ROCK, to total
cofilin was reduced by 25.8% with 30 uM Fasudil treatment[4].

Endothelial Function and Nitric Oxide Production

Fasudil enhances endothelial function by increasing the production of nitric oxide (NO), a
potent vasodilator.

Signaling Pathway: Fasudil's Effect on eNOS Expression
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Caption: Fasudil-mediated upregulation of eNOS and nitric oxide production.

Key Downstream Targets:
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o Endothelial Nitric Oxide Synthase (eNOS): Fasudil increases the expression and stability of
eNOS mRNA, leading to higher levels of eNOS protein and subsequently, increased NO
production[5][6].

Quantitative Effects:

o Fasudil (5 mg/kg/day) significantly restored the total nitrite production in the aortic tissue of
diabetic rats[1].

e In human umbilical vein endothelial cells (HUVECS), hydroxyfasudil (10 pmol/L) led to a 1.9-
fold increase in eNOS mRNA and a 1.6-fold increase in eNOS protein expression. This
correlated with a 1.5-fold and 2.3-fold increase in eNOS activity and NO production,
respectively.

Renin-Angiotensin System

Fasudil influences the renin-angiotensin system, a critical regulator of blood pressure.
Key Downstream Target:

e Angiotensin-Converting Enzyme (ACE): ROCK activation increases the expression and
activity of ACE. By inhibiting ROCK, Fasudil can lead to a reduction in circulating ACE and
consequently, a decrease in the production of angiotensin II, a potent vasoconstrictor.

Quantitative Effects:

o Co-treatment with Fasudil (33 ug-kg—1-min-1) significantly attenuated the hemodynamic
changes induced by acute Angiotensin Il infusion in growth-restricted rats, although it did not
completely abolish the differential increase in blood pressure[7][8].

Inflammation and Immune Response

Fasudil exhibits significant anti-inflammatory properties by modulating various components of
the immune system.

Logical Relationship: Fasudil's Anti-inflammatory Mechanisms
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Caption: Mechanisms of Fasudil's anti-inflammatory effects.

Key Downstream Targets:

¢ Nuclear Factor-kappa B (NF-kB): Fasudil suppresses the activation and nuclear

translocation of NF-kB, a key transcription factor for pro-inflammatory genes[2][9].
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» Pro-inflammatory Cytokines: Fasudil treatment leads to a significant reduction in the
production of pro-inflammatory cytokines such as Interleukin-1B (IL-1pB), Interleukin-6 (IL-6),
and Tumor Necrosis Factor-alpha (TNF-a)[1][10][11].

o Macrophage Polarization: Fasudil promotes the polarization of pro-inflammatory M1
macrophages towards an anti-inflammatory M2 phenotype[12][13].

Quantitative Effects:

e In arat model of sepsis-induced acute kidney injury, Fasudil treatment significantly
decreased plasma TNF-a levels from 185.1 £ 12.6 pg/mL in the control group to 89.5 £ 9.7
pg/mL[10].

e In a mouse model of experimental autoimmune encephalomyelitis, Fasudil treatment
significantly inhibited the production of IL-1p3, IL-6, and TNF-a in the spinal cords[1].

o Fasudil treatment of IFN-y-stimulated BV-2 microglia significantly inhibited TNF-a
production[12].

Neuronal Function and Neuroprotection

Fasudil has demonstrated significant neuroprotective effects in various models of neurological
disorders.

Key Downstream Targets and Effects:

Apoptosis: Fasudil inhibits neuronal apoptosis by modulating the expression of pro-apoptotic
(e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

o Axonal Growth: By inhibiting ROCK, Fasudil promotes axonal regeneration and neurite
outgrowth.

e Synaptic Plasticity: Fasudil can influence synaptic vesicle dynamics and synaptic plasticity.

» Tau Phosphorylation: Fasudil has been shown to reduce the phosphorylation of tau protein, a
hallmark of Alzheimer's disease.

Quantitative Effects:
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 In a rat model of spinal cord ischemia, pretreatment with Fasudil resulted in a significantly
higher number of intact neurons in the gray matter (25 + 7) compared to the control group
(11 £ 5)[13].

o Fasudil treatment (30 and 100 mg-kg—1) in SOD1G93A mice, a model for ALS, delayed the
mean disease onset by approximately 10% and extended their mean survival time by 6-7%
[10].

e In N2a cells subjected to ischemia/reperfusion, Fasudil significantly improved the 24-hour
survival rate[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
downstream targets of Fasudil.

Western Blot Analysis for Phosphorylated Myosin Light
Chain (p-MLC)

Objective: To quantify the change in MLC phosphorylation in response to Fasudil treatment.
Methodology:
e Sample Preparation:

o Treat cells or tissues with the desired concentration of Fasudil for the specified duration.

o Lyse the cells or homogenize the tissues in a lysis buffer containing phosphatase and
protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer
contains 2% SDS and 0.5M TEAB[2].

o Determine the protein concentration of the lysates using a standard protein assay (e.g.,
BCA assay).

e SDS-PAGE and Electrotransfer:

o Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample
buffer.

© 2025 BenchChem. All rights reserved. 10/19 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29099428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10911083/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine
serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T)) for 1 hour at
room temperature to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g.,
anti-p-MLC (Ser19)) overnight at 4°C with gentle agitation.

o Wash the membrane three times with TBS-T for 10 minutes each.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody that recognizes the primary antibody for 1 hour at room temperature.

o Wash the membrane again as described above.
e Detection and Quantification:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
visualize them using a chemiluminescence imaging system.

o To normalize for protein loading, strip the membrane and re-probe with an antibody
against total MLC or a housekeeping protein like GAPDH or [3-actin.

o Quantify the band intensities using densitometry software. The level of p-MLC is typically
expressed as a ratio of p-MLC to total MLC or the housekeeping protein.

Experimental Workflow: Western Blot for p-MLC

1. Sample Preparation 2 SDS-PAGE 3. Electrotransfer 4. Blocking 5. Primary Antibody Incubation 6. Secondary Antibody Incubation 7. Detection 8. Quantification
(Lysis with inhibitors) (to PVDF membrane) (5% BSA or milk) (anti-p-MLC) (HRP-conjugated) (ECL) (Densitometry)
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Caption: A typical workflow for Western blot analysis of phosphorylated proteins.

eNOS mRNA Stability Assay

Objective: To determine the effect of Fasudil on the half-life of eNOS mRNA.
Methodology:
e Cell Culture and Treatment:

o Culture endothelial cells (e.g., HUVECS) to near confluence.

o Treat the cells with Fasudil at the desired concentration for a specified period.
e Transcriptional Arrest:

o Add a transcription inhibitor, such as Actinomycin D (typically 5-10 pg/mL), to the cell
culture medium to block new mRNA synthesis[14]. This is considered time point zero.

o RNA Extraction:

o Harvest the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6,
8, 12, 24 hours).

o Extract total RNA from the cells at each time point using a suitable RNA extraction kit or
method (e.g., TRIzol reagent).

o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA[14].
e Reverse Transcription and Quantitative PCR (RT-gPCR):

o Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse
transcription Kkit.

o Perform quantitative PCR using primers specific for eNOS and a stable housekeeping
gene (e.g., GAPDH, (-actin) to normalize the data.

© 2025 BenchChem. All rights reserved. 12 /19 Tech Support


https://www.benchchem.com/product/b114542?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8342049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8342049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:

o Calculate the relative amount of eNOS mRNA at each time point, normalized to the
housekeeping gene.

o Plot the natural logarithm of the relative eNOS mRNA abundance against time.

o The half-life (t1/2) of the mMRNA can be calculated from the slope (k) of the linear
regression line using the formula: t1/2 = -In(2)/k.

Angiotensin-Converting Enzyme (ACE) Activity Assay

Objective: To measure the effect of Fasudil on ACE activity in tissue or serum samples.
Methodology:
e Sample Preparation:

o For tissue samples, homogenize the tissue in an appropriate buffer (e.g., 100 mM TRIS-
HCI, pH 7.0) and centrifuge to obtain the supernatant[15].

o Serum or plasma can often be used directly or with dilution.
o Assay Reaction:

o Several commercial kits are available for measuring ACE activity, often using a fluorogenic
substrate like o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro)
or a colorimetric substrate.

o Prepare a reaction mixture containing the assay buffer, the ACE substrate, and the sample
(with or without pre-incubation with Fasudil). A typical reaction buffer may contain 100 mM
TRIS-HCI, 50 mM NacCl, and 10 uM ZnCI2[15].

o Initiate the reaction by adding the substrate or the enzyme (sample).

¢ Measurement:
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o For fluorometric assays, monitor the increase in fluorescence over time at the appropriate
excitation and emission wavelengths (e.g., ex 340 nm / em 405 nm)[15].

o For colorimetric assays, measure the change in absorbance at the specified wavelength.

o Data Analysis:
o Calculate the rate of the reaction (change in fluorescence or absorbance per unit time).

o Determine the ACE activity in the samples, often expressed in units per liter (U/L) or units
per milligram of protein, by comparing the reaction rate to a standard curve.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay for Apoptosis

Objective: To detect and quantify apoptosis in cells or tissues treated with Fasudil.
Methodology:
e Sample Preparation:

o For cultured cells, grow them on coverslips or in chamber slides and treat with Fasudil to
induce or inhibit apoptosis.

o For tissue sections, use paraffin-embedded or frozen sections.
» Fixation and Permeabilization:

o Fix the cells or tissue sections with a cross-linking fixative such as 4% paraformaldehyde
in PBS.

o Permeabilize the samples with a detergent like Triton X-100 (e.g., 0.2% in PBS) to allow
the labeling reagents to access the nucleus[6].

e TUNEL Reaction:

o Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl
transferase (TdT) and a labeled dUTP (e.g., biotin-dUTP, Br-dUTP, or a fluorescently
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labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented
DNA, a hallmark of apoptosis.

o Detection:

o If a biotin-labeled dUTP was used, incubate with a streptavidin-HRP conjugate followed by
a chromogenic substrate like DAB to produce a colored precipitate in apoptotic nuclei[6].

o If a Br-dUTP was used, detect with a fluorescently labeled anti-BrdU antibody.

o If a fluorescently labeled dUTP was used, the signal can be directly visualized.
 Visualization and Quantification:

o Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all nuclei.

o Visualize the samples using a light or fluorescence microscope.

o Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the
total number of nuclei.

Proteomics Sample Preparation for Mass Spectrometry

Objective: To identify and quantify changes in the brain proteome following Fasudil treatment.
Methodology:
o Tissue Homogenization and Protein Extraction:

o Rapidly dissect and freeze the brain tissue in liquid nitrogen to preserve protein integrity.

o Homogenize the frozen tissue in a lysis buffer containing strong detergents (e.g., 2% SDS)
and protease/phosphatase inhibitors to ensure complete protein solubilization[2][3].

o Use sonication to further disrupt the tissue and shear DNA.

e Protein Quantification and Reduction/Alkylation:
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o Centrifuge the homogenate to pellet debris and collect the supernatant containing the
proteins.

o Quantify the protein concentration.

o Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) or
tris(2-carboxyethyl)phosphine (TCEP).

o Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide to prevent
disulfide bond reformation[2].

Protein Digestion:

o Remove the detergents, which can interfere with mass spectrometry, using methods like
filter-aided sample preparation (FASP) or S-Trap columns][3].

o Digest the proteins into smaller peptides using a protease, most commonly trypsin, which
cleaves after lysine and arginine residues.

Peptide Cleanup and Labeling (Optional):

o Clean up the peptide mixture to remove salts and other contaminants using solid-phase
extraction (e.g., C18 cartridges).

o For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., Tandem
Mass Tags, TMT) to allow for the simultaneous analysis of multiple samples[3].

LC-MS/MS Analysis:

o Separate the peptides by liquid chromatography (LC) based on their physicochemical
properties.

o Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The first mass
spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides, and the
second (MS2) fragments the peptides and measures the mass-to-charge ratio of the
fragments.

Data Analysis:
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o Use specialized software to search the MS/MS fragmentation data against a protein
sequence database to identify the peptides and, by inference, the proteins.

o For quantitative proteomics, the relative abundance of proteins across different samples is
determined based on the intensity of the MS1 signal or the reporter ions from the isobaric
tags.

Conclusion

Fasudil dihydrochloride, through its primary action as a ROCK inhibitor, exerts a wide range
of effects on numerous downstream targets and signaling pathways. These multifaceted
actions, including vasodilation, enhancement of endothelial function, anti-inflammatory effects,
and neuroprotection, underscore its therapeutic potential in a variety of disease contexts. The
quantitative data and detailed experimental protocols provided in this guide offer a valuable
resource for researchers and drug development professionals seeking to further elucidate the
mechanisms of action of Fasudil and to explore its clinical applications. The continued
investigation of its downstream targets will undoubtedly pave the way for novel therapeutic
strategies targeting the Rho/ROCK signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic
mouse model of Alzheimer's disease - PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK
- PMC [pmc.ncbi.nlm.nih.gov]

5. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia
through RhoA/ROCK/NFATc3 pathway - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b114542?utm_src=pdf-body
https://www.benchchem.com/product/b114542?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Effects-of-fasudil-5mg-kg-day-on-eNOS-protein-expression-and-total-nitrite-level-in-the_fig3_316882793
https://pmc.ncbi.nlm.nih.gov/articles/PMC10911083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10911083/
https://www.researchgate.net/publication/363454391_Sample_preparation_protocol_for_total_proteomic_analysis_of_mouse_tissues_including_brain_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5895022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5895022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Fasudil alleviates the vascular endothelial dysfunction and several phenotypes of Fabry
disease - PMC [pmc.ncbi.nim.nih.gov]

7. Assay of tissue angiotensin converting enzyme - PubMed [pubmed.ncbi.nim.nih.gov]

8. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Brain Proteomics: Sample Preparation Techniques for the Analysis of Rat Brain Samples
Using Mass Spectrometry | Semantic Scholar [semanticscholar.org]

10. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of
amyotrophic lateral sclerosis - PMC [pmc.ncbi.nim.nih.gov]

11. Rho Kinase Inhibitor Fasudil Protects against 3-Amyloid-Induced Hippocampal
Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

12. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after
Retinal Detachment - PMC [pmc.ncbi.nim.nih.gov]

13. Neuroprotective Effects of Fasudil, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia
and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse
Pluripotent Stem Cells - PMC [pmc.ncbi.nim.nih.gov]

15. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic
Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the
Serum, Lungs and Heart | MDPI [mdpi.com]

To cite this document: BenchChem. [Fasudil Dihydrochloride: A Comprehensive Technical
Guide to its Downstream Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114542#what-are-the-downstream-targets-of-fasudil-
dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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